molecular formula C10H9FO3 B2817051 Benzoic acid, 3-(3-fluoro-3-oxetanyl)- CAS No. 1443759-41-8

Benzoic acid, 3-(3-fluoro-3-oxetanyl)-

Cat. No. B2817051
M. Wt: 196.177
InChI Key: QXEPGIJNORBJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883789B2

Procedure details

200 mg (0.951 mmol) 3-(3-fluoro-oxetan-3-yl)-benzoic acid methyl ester was dissolved in 10 mL MeOH and treated with 0.40 mL 4 M aqueous NaOH solution at RT over the weekend. 0.20 mL 4 M aqueous NaOH solution was added and the mixture was stirred at 50° C. for 2 h. The reaction mixture was concentrated, acidified with 4 M aqueous hydrochlorid acid and stirred for 30 min at 0° C. The precipitate was filtered off, washed with water and dried.
Name
3-(3-fluoro-oxetan-3-yl)-benzoic acid methyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2([F:14])[CH2:13][O:12][CH2:11]2)[CH:5]=1.[OH-].[Na+]>CO>[F:14][C:10]1([C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[C:3]([OH:15])=[O:2])[CH2:11][O:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
3-(3-fluoro-oxetan-3-yl)-benzoic acid methyl ester
Quantity
200 mg
Type
reactant
Smiles
COC(C1=CC(=CC=C1)C1(COC1)F)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
STIRRING
Type
STIRRING
Details
stirred for 30 min at 0° C
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1(COC1)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.